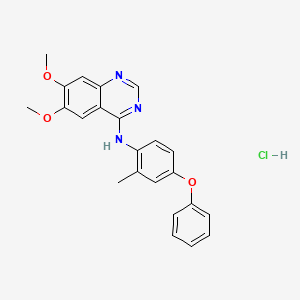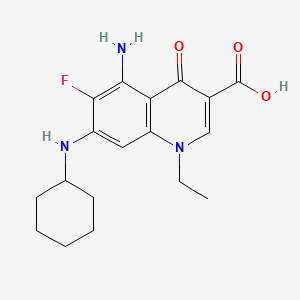
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Übersicht
Beschreibung
The compound “5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid”, also known as AS1842856, is a quinolone that is 4-quinolone substituted at positions 1, 3, 5, 6 and 7 by ethyl, carboxy, amino, fluorine, and cyclohexylamino groups, respectively . It is known to directly bind to and block the transcription activity of the active forkhead box protein O1 (Foxo1), but not the Ser256-phosphorylated form . It induces cell death and growth arrest in Burkitt lymphoma cell lines at low concentrations .
Molecular Structure Analysis
The molecular formula of this compound is C18H22FN3O3 . The InChI code is 1S/C18H22FN3O3/c1-2-22-9-11 (18 (24)25)17 (23)14-13 (22)8-12 (15 (19)16 (14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3, (H,24,25) . The Canonical SMILES is CCN1C=C (C (=O)C2=C1C=C (C (=C2N)F)NC3CCCCC3)C (=O)O .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 347.4 g/mol . It is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
“5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a type of quinolone, a versatile sub-group within the quinoline family . Quinolones have potential applications in major fields, particularly in medicine .
Application
Several quinolone-derived compounds are used as drugs, targeting a variety of diseases, such as bacterial infections, cancer, hepatitis, HIV, herpes, fungal infections, immunodepression, neurodegenerative diseases, tuberculosis, or malaria .
Method of Application
The chemical properties of quinolones, namely their structure and reactivity, also attract attention, stimulating a perennial interest in this class for several decades . The availability of mild, high yielding, selective, and versatile synthetic routes for their preparation is of utmost relevance .
Results or Outcomes
One specific compound, AS1842856, is a “5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid” that acts by selectively inhibiting FoxO1, with further inhibition in glucose production by the liver and adipogenesis . Its precise action mechanism and binding properties have not yet been clarified, but the good activity results .
Antimalarial Agents
Quinolones have been studied as potential antimalarial agents . The exact application of “5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” in this context is not specified, but it could potentially be used in the synthesis of new antimalarial drugs .
Antibacterial Agents
Quinolones are also known for their antibacterial properties . They could potentially be used in the development of new antibacterial agents .
Antimycobacterial Agents
Quinolones have been used in the development of antimycobacterial agents . This compound could potentially be used in this context .
Antimalarial Agents
Quinolones have been studied as potential antimalarial agents . The exact application of “5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” in this context is not specified, but it could potentially be used in the synthesis of new antimalarial drugs .
Antibacterial Agents
Quinolones are also known for their antibacterial properties . They could potentially be used in the development of new antibacterial agents .
Antimycobacterial Agents
Quinolones have been used in the development of antimycobacterial agents . This compound could potentially be used in this context .
Eigenschaften
IUPAC Name |
5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCHYGXXYBDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)
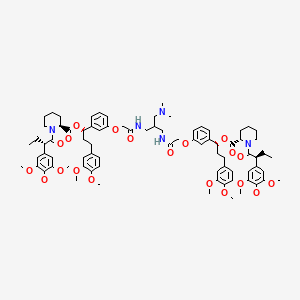

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
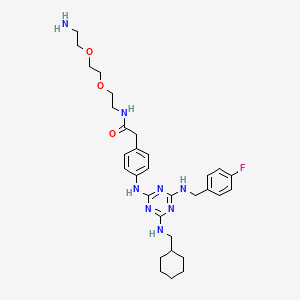
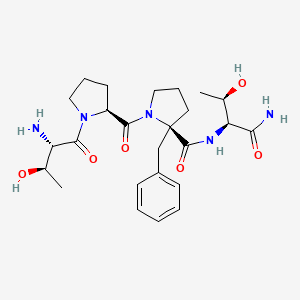
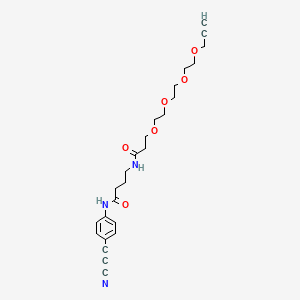
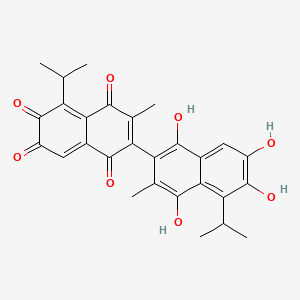
![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)

